

Introduction: The Synergy of Two Privileged Scaffolds

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Compound of Interest

Compound Name: *4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide*

CAS No.: 109300-31-4

Cat. No.: B189013

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In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Isoxazole and benzamide moieties each represent "privileged structures," five-membered heterocyclic and N-substituted benzene carboxamide scaffolds, respectively, that are frequently found in a multitude of biologically active compounds. The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, offers a versatile template for substitution and can engage in various non-covalent interactions with biological targets. Its unique electronic properties and relative stability make it an attractive component in modern pharmaceutical research.

The benzamide scaffold is equally significant, serving as a key structural motif in drugs targeting a wide array of receptors and enzymes. The amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor, critical for molecular recognition at a biological active site. When these two scaffolds are covalently linked, the resulting isoxazole benzamide derivatives emerge as a potent class of molecules with a broad spectrum of therapeutic applications, most notably in the fields of oncology and bacteriology. This guide provides a comprehensive review of their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to their development.

Core Synthetic Strategies: Forging the Amide Bond

The principal method for creating isoxazole benzamide derivatives is through a standard amide coupling reaction. This involves forming an amide bond between an amine-substituted isoxazole and a carboxylic acid-substituted benzene (or vice versa). Due to the low reactivity of a free carboxylic acid, it must first be "activated" into a more electrophilic species. This is reliably achieved using a variety of common coupling reagents.

The general workflow involves the activation of a benzoic acid derivative followed by nucleophilic attack from an amino-isoxazole.

Generalized Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a standard procedure for the synthesis of an isoxazole benzamide derivative from a generic benzoic acid and an amino-isoxazole using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.[\[1\]](#)

Materials:

- Substituted Benzoic Acid (1.0 eq)
- Substituted Amino-Isoxazole (1.1 eq)
- EDC·HCl (1.2 eq)
- HOBt (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Standard workup reagents (Water, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzoic acid (1.0 eq), HOBt (1.2 eq), and the amino-isoxazole (1.1 eq) in anhydrous DCM or DMF.
- **Cooling:** Cool the solution to 0 °C using an ice bath while stirring.
- **Reagent Addition:** Add DIPEA (2.5 eq) dropwise to the stirred solution. Following this, add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and continue stirring for 8 to 24 hours.
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase sequentially with water, 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (in vacuo).
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure isoxazole benzamide derivative.

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} enddot Caption: Workflow for EDC/HOBt-mediated amide coupling.

Key Biological Activities and Mechanisms of Action

Isoxazole benzamide derivatives have demonstrated significant potential across multiple therapeutic areas. Their activity is largely attributed to the specific inhibition of key proteins involved in disease progression, particularly in cancer and bacterial infections.

Anticancer Activity: Inhibition of VEGFR-2 Kinase

A primary mechanism for the anticancer effects of many isoxazole benzamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by secreting VEGF. When VEGF binds to VEGFR-2 on endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to new vessel formation.

By competitively binding to the ATP-binding site in the kinase domain of VEGFR-2, isoxazole benzamide inhibitors block its phosphorylation and subsequent downstream signaling. This effectively chokes off the tumor's blood supply, inhibiting its growth and potential for metastasis.

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} enddot Caption: Inhibition of the VEGFR-2 signaling pathway.

Table 1: Selected Anticancer Activity of Isoxazole Carboxamide/Benzamide Derivatives

Compound Ref.	Cancer Cell Line	Activity (IC ₅₀)	Source
Derivative 129	HeLa (Cervical)	0.91 ± 1.03 μM	
Derivative 130	MCF-7 (Breast)	4.56 ± 2.32 μM	
Derivative 127	Hep3B (Liver)	5.96 ± 0.87 μM	
Compound 2d	HeLa (Cervical)	15.48 μg/mL	
Compound 2d	Hep3B (Liver)	~23 μg/mL	
Compound 2e	Hep3B (Liver)	~23 μg/mL	
Compound 2	K562 (Leukemia)	18.01 ± 0.69 nM	
Compound 5	K562 (Leukemia)	35.2 ± 6.2 nM	

Antibacterial Activity: Modulation of FtsZ Polymerization

The rise of antibiotic resistance necessitates the discovery of antibacterial agents with novel mechanisms of action. Isoxazole benzamide derivatives have emerged as potent inhibitors of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein for cell division in nearly all bacteria.

FtsZ polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a new septum and the division of the cell into two daughter cells.

Isoxazole benzamide inhibitors bind to an allosteric site on FtsZ, often referred to as the inter-domain cleft. This binding does not prevent polymerization but rather alters its dynamics, leading to the formation of aberrant, non-functional polymers. This disruption of normal Z-ring formation and function ultimately blocks cytokinesis and leads to bacterial cell death. This novel mechanism makes them effective against resistant strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).

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} enddot Caption: Mechanism of FtsZ inhibition by isoxazole benzamides.

Table 2: Antibacterial Activity of Isoxazole Benzamide FtsZ Inhibitors

Compound Ref.	Bacterial Strain	Activity (MIC)	Source
B14	<i>S. aureus</i> RN4220	0.25 µg/mL	
B14	MRSA Mu50	0.5 µg/mL	
B16	<i>S. aureus</i> RN4220	0.5 µg/mL	
B16	MRSA Mu50	1 µg/mL	
B16	<i>B. subtilis</i> 168	0.125 µg/mL	

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole benzamide derivatives is highly dependent on the substitution patterns on both the isoxazole and benzamide rings.

- For Anticancer (VEGFR-2 Inhibition) Activity:
 - Substituents on the benzene ring attached to the isoxazole are crucial. The presence of electron-donating groups has been shown to be necessary for potent activity.
 - The specific linkage and substitution on the benzamide portion modulate the binding affinity within the ATP pocket of the kinase domain.
- For Antibacterial (FtsZ Inhibition) Activity:
 - The substitution pattern on the benzamide ring is critical. For instance, 2,6-difluoro substitution on the benzamide ring is a common feature in many potent FtsZ inhibitors.
 - The position of the amide linkage on the isoxazole ring influences potency. Studies comparing isoxazol-3-yl and isoxazol-5-yl containing benzamides found that the isoxazol-5-yl isomers showed stronger antibacterial activity.
 - Modifications to the linker connecting the two rings can improve pharmacokinetic properties, such as metabolic stability.

Conclusion and Future Outlook

Isoxazole benzamide derivatives represent a highly promising and versatile chemical class for therapeutic development. Their modular synthesis allows for extensive chemical exploration and optimization, leading to potent and selective inhibitors for a range of biological targets. The well-defined mechanisms of action against critical targets like VEGFR-2 and FtsZ provide a solid foundation for rational drug design. The demonstrated efficacy against cancer cell lines and drug-resistant bacteria underscores their potential to address significant unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel isoxazole-benzamide hybrids with dual-action mechanisms, and expanding their application to other disease areas.

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- [1. Amine to Amide \(Coupling\) - HATU \[commonorganicchemistry.com\]](#)
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